

Strategies to improve the electrochemical performance of LaNiO₃ cathodes

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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Technical Support Center: LaNiO₃ Cathodes

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to improve the electrochemical performance of **Lanthanum Nickel Oxide** (LaNiO₃) cathodes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with LaNiO₃ cathodes, offering potential causes and actionable solutions.

Issue 1: High Overpotential and Sluggish Kinetics for Oxygen Evolution Reaction (OER)

Question: My baseline LaNiO₃ cathode exhibits a high overpotential (>350 mV at 10 mA cm⁻²) and a large Tafel slope (>100 mV dec⁻¹) for the OER. What strategies can I implement to improve its catalytic activity?

Answer: High overpotential and sluggish kinetics are common issues for unmodified LaNiO₃, often attributed to limited active sites and suboptimal electronic structure.^[1] Several strategies can address this:

- Introduce Surface Oxygen Vacancies: Creating oxygen vacancies on the LaNiO₃ surface can significantly enhance OER performance.^{[2][3]} This is because oxygen vacancies can modify

the electronic structure, increase electronic conductivity, and create more active sites.^[3] One method is to anneal the LaNiO₃ material in a hydrogen atmosphere, which has been shown to lower the onset overpotential to 380 mV at 10 mA cm⁻² and reduce the Tafel slope to around 70.8 mV dec⁻¹.^[3]

- Form a Heterostructure: Coupling LaNiO₃ with other materials can create synergistic effects that boost performance. For example, creating a heterostructure with FeOOH nanosheets has been shown to lower the overpotential to 284 mV at 10 mA cm⁻² and the Tafel slope to 69 mV dec⁻¹.^[1] This improvement is attributed to an increased electrochemically active surface area, facilitated charge transfer, and optimized adsorption of OH intermediates at the interface.^[1]
- Apply Compressive Strain: Epitaxially straining the LaNiO₃ thin film can significantly enhance both the oxygen reduction reaction (ORR) and the OER. Compressive strain, in particular, can lead to performance surpassing that of noble metals like Platinum (Pt).^[4] This effect is linked to the strain-induced splitting of the e_g orbitals, which modifies surface orbital asymmetry and positively impacts catalytic activity.^[4]

Issue 2: Poor Cycling Stability and Capacity Fade

Question: My LaNiO₃-based cathode shows significant capacity degradation after a few hundred cycles. What are the likely degradation mechanisms and how can I improve stability?

Answer: Capacity fade in LaNiO₃-based systems can stem from several factors, including structural instability, side reactions with the electrolyte, and transition metal migration.^{[5][6][7]}

- Primary Cause: A key reason for poor stability, especially in Li-rich layered cathodes, is structural transformation during cycling. This includes the migration of transition metal ions (like Ni²⁺) from the transition metal layer to the lithium layer, which accelerates the phase transformation from a layered structure to a spinel structure.^{[5][6]}
- Solution: Surface Modification/Coating: A proven strategy to enhance stability is to apply a surface coating. Coating a Li-rich cathode (Li_{1.2}Mn_{0.54}Ni_{0.13}Co_{0.13}O₂) with a thin, uniform layer of LaNiO₃ has been shown to significantly improve cycling performance.^[8] A 3 wt% LaNiO₃-coated electrode exhibited 92% capacity retention after 50 cycles at a 1C rate.^[8] The LaNiO₃ layer protects the electrode from erosion by the electrolyte, suppresses side reactions, and helps maintain the structural integrity of the cathode material.^{[5][8]} The strong

La-O bond energy also helps to limit oxygen release and the formation of lithium vacancies.

[5][6]

Issue 3: Low Specific Capacity in Energy Storage Applications

Question: I am developing a LaNiO_3 -based supercapacitor electrode, but the specific capacity is lower than expected. How can I increase it?

Answer: The limited specific capacity of pure LaNiO_3 in supercapacitors is often due to its relatively low surface area when synthesized by traditional methods.[1] The following strategies can enhance capacity:

- Doping with Strontium (Sr): Partially substituting Lanthanum with Strontium can significantly improve electrochemical performance. Doping creates a porous, honeycombed nanosheet structure, which increases the number of active sites.[9][10] An optimal composition of $\text{La}_{0.6}\text{Sr}_{0.4}\text{NiO}_3-\delta$ (LSNO-0.4) has been shown to exhibit a high specific capacity of 115.88 mAh g^{-1} at a current density of 0.6 A g^{-1} .[9][11]
- Morphology Engineering: Synthesizing LaNiO_3 with a nanostructure, such as nanorods or porous nanosheets, increases the specific surface area.[1][9] A larger surface area provides more redox sites for charge storage, thereby increasing capacity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the electrochemical performance of LaNiO_3 cathodes?

A1: The main strategies can be categorized as follows:

- Structural and Electronic Modification: This includes inducing strain[4], creating oxygen vacancies[2][3], and A-site or B-site doping to tune the electronic structure and create active sites.[9][12]
- Morphology and Surface Engineering: This involves synthesizing nanostructures (nanorods, nanosheets) to increase the surface area[1] and applying surface coatings to improve stability and reduce side reactions.[6][8]

- Composite and Heterostructure Formation: Combining LaNiO_3 with other materials, such as FeOOH ^[1] or $\text{La}_2\text{NiO}_{4+\delta}$ ^[13], can lead to synergistic effects that improve conductivity, charge transfer, and overall catalytic activity.

Q2: How does creating oxygen vacancies affect the performance of LaNiO_3 ?

A2: Introducing oxygen vacancies has a multi-faceted positive impact on OER performance. The presence of oxygen defects leads to an aggregation of Nickel on the LaNiO_3 surface, which is crucial for enhancing OER activity.^[2] Furthermore, quantum-chemical calculations reveal that oxygen vacancies modify the perovskite's electronic structure and are thermodynamically more favorable on the surface than in the bulk, which increases the material's electronic conductivity.^[3] This combination of increased surface Ni concentration and improved conductivity leads to lower overpotentials and faster reaction kinetics.^{[3][14]}

Q3: What is the effect of doping LaNiO_3 with other elements?

A3: Doping is a powerful technique to tune the properties of LaNiO_3 .

- A-site Doping (e.g., Strontium): Substituting La^{3+} with Sr^{2+} can introduce more oxygen vacancies to maintain charge neutrality, which in turn enhances photocatalytic activity and energy storage capacity.^[15] For supercapacitors, Sr-doping can increase specific capacity from $\sim 73 \text{ mAh g}^{-1}$ (undoped) to $\sim 116 \text{ mAh g}^{-1}$ (40% Sr-doping).^[10]
- A-site Doping (e.g., Zirconium): Doping with Zr has been studied for applications in methane reforming. A Zr doping level of up to $x=0.2$ in $\text{La}_{1-x}\text{Zr}_x\text{NiO}_3$ maintains a well-crystallized perovskite structure.^[12]
- High-Entropy Doping: While not specific to just LaNiO_3 , this strategy involves introducing multiple elements simultaneously. It can stabilize Ni-rich layered cathodes, improve cycling performance, and even allow for the replacement of cobalt.^[16]

Q4: What are the common synthesis methods for LaNiO_3 and how do they affect its properties?

A4: Several methods are used to synthesize LaNiO_3 , and the choice of method significantly impacts the material's physical characteristics, such as particle size, surface area, and crystallinity, which in turn affect electrochemical performance.^{[17][18]}

- Sol-Gel Method: This is a widely used "soft chemistry" approach that allows for the synthesis of materials at relatively low temperatures.[8][9][19] It can produce porous, high-surface-area materials, such as the honeycombed nanosheets seen in Sr-doped LaNiO₃.[9]
- Solid-State Reaction: This traditional method involves heating precursor oxides at high temperatures (e.g., 900°C for 10 hours in O₂). It generally results in larger particles with lower surface area compared to sol-gel methods.[1][20]
- Metal-Organic Deposition (MOD): This method is used to create thin films and coatings. The final properties, such as crystal orientation and surface smoothness, are highly dependent on the pyrolysis and annealing temperatures.[21]

Data Summary Tables

Table 1: Comparative Electrochemical Performance for OER on Modified LaNiO₃ Cathodes

Catalyst	Modification Strategy	Overpotential @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Reference
LaNiO ₃	Baseline (Nanorods)	363	120	[1]
0.25Fe-LNO	Heterostructure with FeOOH	284	69	[1]
Reduced LaNiO ₃	H ₂ Reduction (Oxygen Vacancies)	380	70.8	[3]

Table 2: Performance of Sr-Doped LaNiO₃ (LSNO) Electrodes for Supercapacitors

Electrode Material ($\text{La}_{1-x}\text{Sr}_x\text{NiO}_3-\delta$)	Sr Content (x)	Specific Capacity @ 0.6 A g ⁻¹ (mAh g ⁻¹)	Reference
LSNO-0	0.0	72.72	[10]
LSNO-0.1	0.1	95.72	[10]
LSNO-0.2	0.2	101.16	[10]
LSNO-0.4	0.4	115.88	[9][10]
LSNO-0.6	0.6	86.56	[10]

Table 3: Cycling Performance of LaNiO_3 -Coated Li-Rich Cathodes

Coating Amount (wt%)	Rate	Initial Discharge Capacity (mAh g ⁻¹)	Capacity Retention (after 50 cycles)	Reference
0% (Pristine)	1 C	~150	< 80%	[8]
3%	1 C	~208	92%	[8]
5%	1 C	~165	~85%	[8]

Experimental Protocols

Protocol 1: Synthesis of Porous Sr-Doped LaNiO_3 (LSNO) Nanosheets via Sol-Gel Method

This protocol is adapted from the synthesis of $\text{La}_{0.6}\text{Sr}_{0.4}\text{NiO}_3-\delta$.[9]

- Precursor Solution Preparation:

- Dissolve 0.6 mM of Lanthanum (III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$), 0.4 mM of Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$), and 1 mM of Nickel (II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in 25 mL of N,N-Dimethylformamide (DMF).

- Magnetically stir the solution for 3 hours at room temperature.
- Polymer Addition:
 - Add 0.45 g of polyvinylpyrrolidone (PVP-K30) to the mixed solution.
 - Continue magnetic stirring for 2 hours until a homogeneous solution is obtained.
- Gel Formation and Annealing:
 - Heat the solution while stirring until a gel is formed.
 - Dry the gel and then anneal it in a furnace to crystallize the perovskite material. (Note: Specific annealing temperature and duration should be optimized, but temperatures around 700°C are common for LaNiO_3 crystallization).[17][21]

Protocol 2: Fabrication of a LaNiO_3 -Coated Li-Rich Cathode

This protocol describes a general method for coating $\text{Li}_{1.2}\text{Mn}_{0.54}\text{Ni}_{0.13}\text{Co}_{0.13}\text{O}_2$ (LMNC) particles.[8]

- Slurry Preparation:
 - Prepare the working electrode slurry by mixing the active material (pristine or LaNiO_3 -coated LMNC), acetylene black (conductive agent), and polyvinylidene fluoride (PVDF) binder in an 8:1:1 mass ratio.
 - Disperse the mixture in N-methyl-2-pyrrolidone (NMP) solvent to form a black slurry.
- Electrode Casting:
 - Coat the slurry onto clean aluminum foil using a blade tape casting method with a defined gap (e.g., 0.04 mm).
 - Dry the coated foil in a vacuum oven to remove the NMP solvent.
- Cell Assembly:

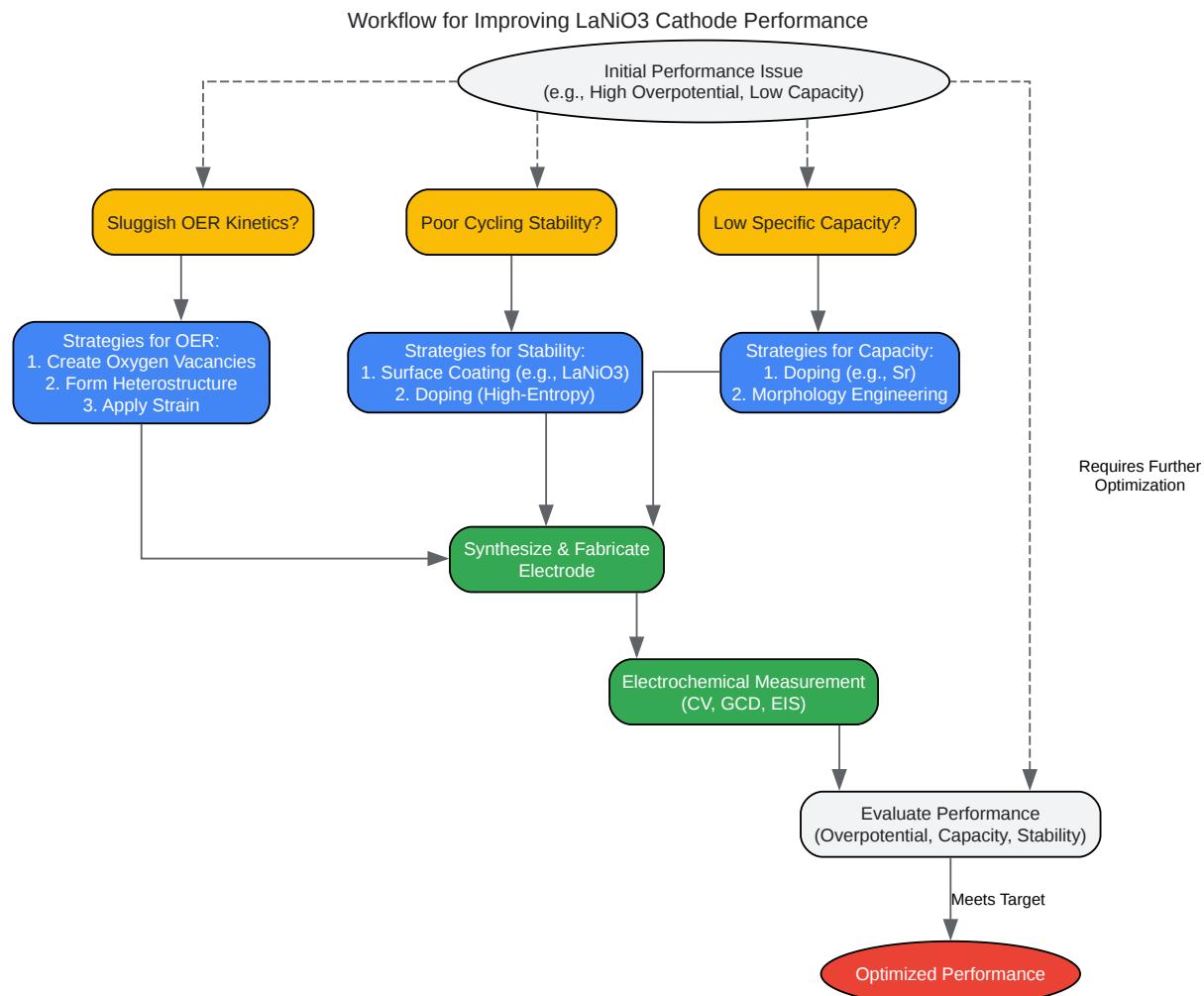
- Punch circular electrodes from the dried foil.
- Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte.

Protocol 3: Standard Electrochemical Characterization

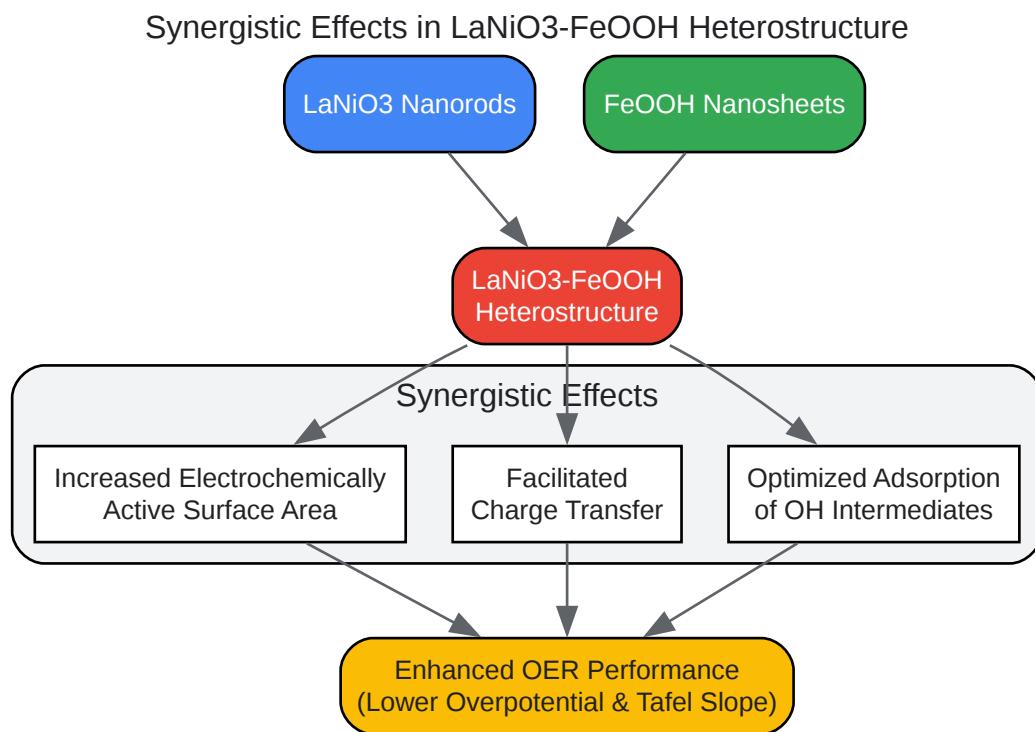
This section outlines common electrochemical tests for cathode materials.[\[9\]](#)[\[19\]](#)

- Cyclic Voltammetry (CV):
 - Performed in a three-electrode system using a potentiostat (e.g., CHI660E).[\[9\]](#)
 - Used to determine the redox behavior and capacitive properties of the electrode at various scan rates (e.g., 5 mV s^{-1} to 80 mV s^{-1}).[\[9\]](#)
- Galvanostatic Charge-Discharge (GCD):
 - Measures the specific capacity of the electrode at different current densities (e.g., 0.6 A g^{-1} to 20 A g^{-1}).[\[9\]](#)
 - The shape of the GCD curve provides information about the energy storage mechanism (capacitive vs. battery-like).
- Electrochemical Impedance Spectroscopy (EIS):
 - Performed over a frequency range to analyze the resistive and capacitive components of the electrode-electrolyte system.
 - The resulting Nyquist plot can be used to determine the solution resistance (R_s), charge-transfer resistance (R_{ct}), and ion diffusion characteristics.[\[1\]](#)[\[9\]](#)

Visualizations

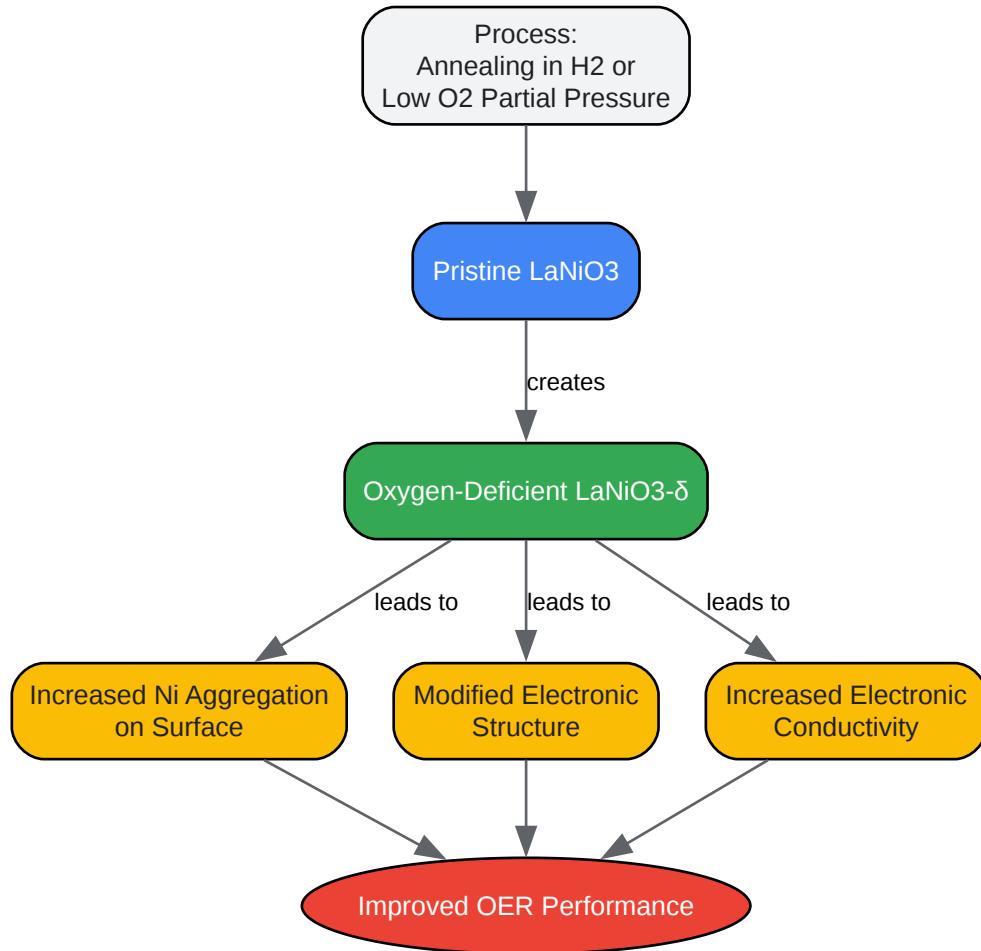
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Caption: Logical workflow for diagnosing and improving LaNiO₃ cathode performance.



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Caption: Synergistic effects in a LaNiO₃-FeOOH heterostructure for enhanced OER.

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